molecular formula C15H14N2O4 B12627479 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde CAS No. 918625-69-1

5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde

Cat. No.: B12627479
CAS No.: 918625-69-1
M. Wt: 286.28 g/mol
InChI Key: VGPVCMDYWXUKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a hydrazinylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde typically involves the reaction of 3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
  • 3-Methoxy-5-propylphenol

Uniqueness

Compared to similar compounds, 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde stands out due to its specific hydrazinylidene linkage and the presence of multiple methoxy groups. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

918625-69-1

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-[(3-methoxyphenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C15H14N2O4/c1-20-13-5-3-4-11(7-13)16-17-12-6-10(9-18)15(19)14(8-12)21-2/h3-9,19H,1-2H3

InChI Key

VGPVCMDYWXUKCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=CC(=C(C(=C2)OC)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.